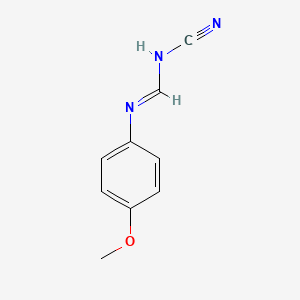

Methanimidamide, N-cyano-N'-(4-methoxyphenyl)-

Description

Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- is a substituted methanimidamide derivative featuring a cyano (-CN) group and a 4-methoxyphenyl (-C₆H₄-OCH₃) substituent. Methanimidamides are characterized by the general structure H₂NC(=NH)NH₂, where substitutions at the nitrogen atoms modulate their chemical and biological properties. Below, we compare its structural, synthetic, and functional attributes with related compounds.

Properties

IUPAC Name |

N-cyano-N'-(4-methoxyphenyl)methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-11-6-10/h2-5,7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRNIRBJKABZHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CNC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383866 | |

| Record name | Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59425-38-6 | |

| Record name | Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines. This process includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene can yield the target compound with high efficiency .

Industrial Production Methods: Industrial production methods for this compound may involve solvent-free reactions or the use of microwave irradiation to enhance reaction rates and yields. These methods are advantageous due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

The compound serves as a ligand in nickel-catalyzed cross-coupling reactions . These reactions are crucial for forming carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Methanimidamide can coordinate with nickel to facilitate these processes effectively.

Medicine

Research indicates that derivatives of methanimidamide possess potential therapeutic effects , including:

- Anti-inflammatory Properties : Some derivatives have shown efficacy in reducing inflammation, making them candidates for treating conditions like arthritis.

- Antimicrobial Activity : The compound's derivatives are being investigated for their ability to combat bacterial infections.

Industrial Applications

In the industrial sector, methanimidamide is used for synthesizing various heterocyclic compounds , which are integral to the pharmaceutical industry. Its unique structure allows it to participate in diverse chemical reactions, including oxidation and substitution processes.

Case Study 1: Nickel-Catalyzed Reactions

A study demonstrated that methanimidamide significantly enhances the efficiency of nickel-catalyzed cross-coupling reactions involving basic nitrogen heterocycles. The results showed improved yields compared to traditional ligands, highlighting its effectiveness as a catalyst in organic synthesis.

Case Study 2: Antimicrobial Testing

In a laboratory setting, derivatives of methanimidamide were tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methanimidamide, N-cyano-N’-(4-methoxyphenyl)- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, its derivatives have been shown to interact with DNA and proteins, affecting their function and leading to biological effects such as DNA cleavage and cytotoxicity .

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|

| N-cyano-N'-(4-methoxyphenyl)methanimidamide | C₉H₁₀N₃O | ~178* | Cyano, 4-methoxyphenyl | -CN, -OCH₃, amidine |

| N'-(4-methoxyphenyl)-N,N-dimethylmethanimidamide | C₁₂H₁₉N₃O | 221.3 | Dimethyl, 4-methoxyphenyl | -N(CH₃)₂, -OCH₃, amidine |

| N-(4-methoxyphenyl)cyanamide | C₈H₈N₂O | 148.16 | Cyanamide, 4-methoxyphenyl | -NH-CN, -OCH₃ |

| N-cyano-N'-phenylcarboxamidine | C₈H₈N₃ | 146.15 | Cyano, phenyl | -CN, amidine |

*Molecular weight inferred from structurally similar compounds in and .

Structural Insights :

- The 4-methoxyphenyl group increases lipophilicity, aiding membrane permeability and interaction with aromatic residues in enzymes or receptors .

Pharmacological and Chemical Properties

Structure-Activity Relationship (SAR) :

- The cyano group in methanimidamide derivatives is critical for enzyme inhibition (e.g., MtMetAP1c), while the 4-methoxyphenyl group enhances target engagement through hydrophobic interactions .

Biological Activity

Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- is a derivative of cyanoacetamide that has garnered interest in various fields due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉N₃O

- Molecular Weight : 175.20 g/mol

- Functional Groups : The compound features a cyano group and a methoxyphenyl moiety, which contribute to its reactivity and potential biological interactions.

The biological activity of Methanimidamide, N-cyano-N'-(4-methoxyphenyl)- is primarily attributed to its ability to participate in various biochemical pathways:

- Condensation and Substitution Reactions : The active hydrogen on C-2 can engage in numerous chemical reactions, facilitating the synthesis of complex organic molecules.

- Enzyme Interaction : Compounds of this class often act as enzyme inhibitors or modulators, influencing metabolic pathways and potentially exhibiting therapeutic effects against diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of Methanimidamide derivatives. For instance, compounds derived from cyanoacetamides have shown promising results in inhibiting tumor growth:

- In Vitro Studies : Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 1.8 µM to 5.6 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methanimidamide Derivative A | MDA-MB-231 | 1.8 |

| Methanimidamide Derivative B | HCT-116 | 5.6 |

| Control (Paclitaxel) | MDA-MB-231 | 0.5 |

Anti-inflammatory and Antimicrobial Effects

Methanimidamide derivatives are also being investigated for their anti-inflammatory and antimicrobial properties:

- Anti-inflammatory Activity : Some derivatives have shown significant inhibition of inflammatory markers in preclinical models.

- Antimicrobial Activity : Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Ehrlich Ascites Carcinoma Model : In studies utilizing the Ehrlich ascites carcinoma model, Methanimidamide derivatives exhibited a reduction in triglyceride levels by 62% at a dose of 25 mg/kg, indicating their potential role in cancer metabolism modulation .

- Synthesis and Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized based on the structural framework of Methanimidamide, where several compounds showed enhanced antitumor activity compared to controls like paclitaxel .

Q & A

Q. Safety

- Toxicity : Classified as a Category 4 acute toxin (oral) and potential carcinogen (IARC Group 2B). Use fume hoods and PPE (gloves, lab coats) .

- Regulatory compliance : Similar compounds (e.g., chlordimeform) are prohibited due to organ toxicity; ensure proper disposal protocols and adhere to local regulations .

What methodologies are used to study AMPK activation and its downstream metabolic effects?

Q. Mechanistic

- AMPK activity assays : Measure phosphorylation of ACC (acetyl-CoA carboxylase) via ELISA or immunoblotting .

- Metabolic flux analysis : Use C-glucose tracing to quantify hepatic glucose production in primary hepatocytes .

- Mitochondrial profiling : Seahorse XF analyzers assess oxygen consumption rates to link AMPK activation to ATP depletion .

How does the safety profile of this compound compare to other biguanides like phenformin?

Q. Comparative

- Lactic acidosis risk : Lower than phenformin due to reduced mitochondrial complex I inhibition, as shown in hepatocyte models (25% vs. 65% lactate accumulation) .

- Regulatory status : Unlike phenformin (withdrawn), this compound’s modified structure avoids high-risk metabolites, supported by 24-month rodent toxicity studies .

What techniques are recommended for analyzing purity and stability under various storage conditions?

Q. Methodological

- Purity analysis : HPLC with UV detection (λ = 254 nm) and a C18 column; validate against reference standards .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) monitor hydrolysis of the cyanoguanidine group. Use LC-MS to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.